molecular formula C18H15N7OS B14100311 2-[(4-Methylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol

2-[(4-Methylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol

Cat. No.: B14100311
M. Wt: 377.4 g/mol
InChI Key: PQDPZPVJXXWYCB-UHFFFAOYSA-N
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Description

2-[(4-Methylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol is a complex organic compound with a unique structure that combines quinazoline and pyrimidine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline and pyrimidine intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various amines, sulfur-containing compounds, and pyrimidine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxide or sulfone derivatives, while substitution reactions can introduce various functional groups into the quinazoline or pyrimidine rings .

Scientific Research Applications

2-[(4-Methylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Methylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(4-Methylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol apart from similar compounds is its specific combination of quinazoline and pyrimidine moieties, along with the sulfur-containing side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H15N7OS

Molecular Weight

377.4 g/mol

IUPAC Name

2-[(4-methylquinazolin-2-yl)amino]-4-(pyrimidin-2-ylsulfanylmethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C18H15N7OS/c1-11-13-5-2-3-6-14(13)23-16(21-11)25-17-22-12(9-15(26)24-17)10-27-18-19-7-4-8-20-18/h2-9H,10H2,1H3,(H2,21,22,23,24,25,26)

InChI Key

PQDPZPVJXXWYCB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)NC3=NC(=CC(=O)N3)CSC4=NC=CC=N4

Origin of Product

United States

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